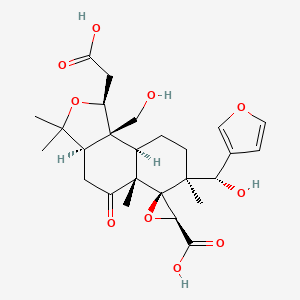

Limonoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Limonoic acid is a limonoid, a dicarboxylic acid, a member of furans and an epoxide. It is a conjugate acid of a limonoate(2-).

科学的研究の応用

Pharmacological Applications

Limonoic acid has garnered attention for its potential therapeutic effects. Research indicates several key applications:

1. Anti-Cancer Activity

- Mechanism : this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells. It operates through pathways such as the caspase-7-dependent pathway and modulation of the nuclear factor kappa-B (NF-κB) signaling pathway, which are crucial for apoptosis induction in cancer cells .

- Case Studies : In studies involving estrogen receptor-positive and negative breast cancer cells, this compound demonstrated significant cytotoxic effects, suggesting its potential role in chemotherapy regimens .

2. Anti-Inflammatory Effects

- Mechanism : this compound reduces inflammation by inhibiting pathways like p38 mitogen-activated protein kinase activity and suppressing nitric oxide production in activated macrophages .

- Case Studies : It has shown effectiveness in reducing symptoms of contact hypersensitivity dermatitis in mouse models by downregulating pro-inflammatory cytokines .

3. Antioxidant Properties

- Mechanism : The compound exhibits strong antioxidant activity, which is essential for mitigating oxidative stress-related diseases .

- Case Studies : In hepatocarcinoma models, this compound reduced lipid peroxidation and oxidative stress markers, underscoring its protective effects on liver health .

Food Science Applications

This compound is also significant in the food industry due to its impact on flavor and preservation:

1. Flavor Profile Modification

- Application : In citrus juice processing, this compound is converted to limonin, which contributes to the bitterness of the juice. Understanding this conversion is crucial for flavor management in citrus products .

2. Natural Preservative

- Functionality : The antibacterial properties of this compound can be harnessed to enhance food safety by inhibiting microbial growth in food products .

Agricultural Applications

The agricultural sector benefits from this compound through its pest control properties:

1. Insecticidal Activity

- Mechanism : this compound has demonstrated insecticidal properties against various pests, making it a candidate for natural pesticide development .

2. Plant Growth Regulation

- Application : Research suggests that this compound may influence plant growth and development positively, potentially aiding in crop yield enhancement .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanisms Involved |

|---|---|---|

| Pharmacology | Anti-cancer (breast cancer) | Induction of apoptosis via caspase pathways |

| Anti-inflammatory (dermatitis) | Inhibition of inflammatory cytokines | |

| Antioxidant (liver protection) | Reduction of oxidative stress markers | |

| Food Science | Flavor modification | Conversion to limonin causing bitterness |

| Natural preservative | Antibacterial activity | |

| Agriculture | Insecticide | Disruption of pest metabolism |

| Plant growth regulator | Enhancement of crop yield |

特性

分子式 |

C26H34O10 |

|---|---|

分子量 |

506.5 g/mol |

IUPAC名 |

(1S,2'S,3aR,5aR,6R,7S,9aR,9bR)-1-(carboxymethyl)-7-[(S)-furan-3-yl(hydroxy)methyl]-9b-(hydroxymethyl)-3,3,5a,7-tetramethyl-5-oxospiro[1,3a,4,8,9,9a-hexahydrobenzo[e][2]benzofuran-6,3'-oxirane]-2'-carboxylic acid |

InChI |

InChI=1S/C26H34O10/c1-22(2)15-9-16(28)24(4)14(25(15,12-27)17(35-22)10-18(29)30)5-7-23(3,19(31)13-6-8-34-11-13)26(24)20(36-26)21(32)33/h6,8,11,14-15,17,19-20,27,31H,5,7,9-10,12H2,1-4H3,(H,29,30)(H,32,33)/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1 |

InChIキー |

WOJQWDNWUNSRTA-MSGMIQHVSA-N |

SMILES |

CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)O)CO)CCC(C34C(O4)C(=O)O)(C)C(C5=COC=C5)O)C)C |

異性体SMILES |

C[C@]1(CC[C@H]2[C@]([C@@]13[C@H](O3)C(=O)O)(C(=O)C[C@@H]4[C@@]2([C@@H](OC4(C)C)CC(=O)O)CO)C)[C@H](C5=COC=C5)O |

正規SMILES |

CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)O)CO)CCC(C34C(O4)C(=O)O)(C)C(C5=COC=C5)O)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。